4-Pentenyl isothiocyanate

Catalog No.
S569376
CAS No.
18060-79-2
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenyl isothiocyanate

CAS Number

18060-79-2

Product Name

4-Pentenyl isothiocyanate

IUPAC Name

5-isothiocyanatopent-1-ene

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-2-3-4-5-7-6-8/h2H,1,3-5H2

InChI Key

DBISBKDNOKIADM-UHFFFAOYSA-N

SMILES

C=CCCCN=C=S

solubility

0.00 M
0.16 mg/mL at 20 °C
Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Canonical SMILES

C=CCCCN=C=S

Antibacterial Activity

Specific Scientific Field: Microbiology and Food Science

Summary: 4-PITC has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers have investigated its effects on various pathogenic strains, including Bacillus cereus, Listeria monocytogenes, Staphylococcus aureus, and Aeromonas hydrophila.

Experimental Procedures: An agar disc diffusion assay was used to evaluate the antibacterial activity of 4-PITC. Different concentrations of 4-PITC were applied to agar plates inoculated with bacterial strains. The inhibition zones (clear areas around the discs) were measured to assess the compound’s effectiveness.

Results:

Fungal Defense Mechanisms

Specific Scientific Field: Plant Biology and Plant-Microbe Interactions

Summary: Plants utilize glucosinolates as chemical defense systems. Upon fungal challenge or tissue disruption, glucosinolates are enzymatically converted into isothiocyanates (including 4-PITC). These isothiocyanates play a crucial role in plant resistance against herbivores and pathogens .

Antibiotic Agents

Specific Scientific Field: Medicinal Chemistry

Summary: Researchers have synthesized aliphatic isothiocyanate analogs, including 4-PITC, and explored their antibiotic properties. These compounds exhibit potential as novel antimicrobial agents .

4-Pentenyl isothiocyanate is an organic compound with the molecular formula C₆H₉NS. It is classified as an isothiocyanate, a group of compounds known for their pungent flavors and potential health benefits. This specific isothiocyanate is derived from the glucosinolate glucobrassicanapin, which is found in various plants, particularly within the Brassicaceae family. The compound is characterized by its distinct odor and has been studied for its biological activities, including antifungal properties and potential health benefits in humans.

Research on the mechanism of action of 4-PIT is ongoing. Studies suggest it might have biological effects, but the specific mechanisms are not fully understood [, ].

Additional Information

  • Safety data sheets (SDS) for 4-PIT are available from chemical suppliers. These documents detail safety protocols for handling the compound.
  • Research on 4-PIT is ongoing. More information on its properties and mechanisms of action may become available in the future.
Typical of isothiocyanates. It can undergo hydrolysis, leading to the formation of thiocyanates and amines. The compound can also react with nucleophiles, forming stable adducts. In biological systems, it is often activated by enzymes such as myrosinase, which catalyze the conversion of glucosinolates into their corresponding isothiocyanates upon tissue damage or stress in plants . This enzymatic activity is crucial for the release of bioactive compounds that serve as defense mechanisms against pathogens.

Research indicates that 4-pentenyl isothiocyanate exhibits significant biological activity, particularly as an antifungal agent. It has been shown to inhibit the growth of various fungi, making it a candidate for agricultural applications to protect crops from fungal pathogens . Additionally, studies suggest that this compound may have anticancer properties, potentially influencing cell signaling pathways associated with cancer progression . The compound's ability to modulate biological processes highlights its potential therapeutic applications.

4-Pentenyl isothiocyanate can be synthesized through several methods:

  • Enzymatic Conversion: The most common method involves the enzymatic hydrolysis of glucobrassicanapin using myrosinase. This process occurs naturally in plants when they are damaged.
  • Chemical Synthesis: Laboratory synthesis can involve the reaction of 4-penten-1-amine with thiophosgene or other thiocyanate precursors under controlled conditions to yield 4-pentenyl isothiocyanate .
  • Extraction from Plants: The compound can also be isolated from plant sources such as Aurinia sinuate through solvent extraction techniques .

The applications of 4-pentenyl isothiocyanate span various fields:

  • Agriculture: Due to its antifungal properties, it can be used as a natural pesticide to protect crops from fungal infections.
  • Food Industry: Its pungent flavor makes it suitable as a flavoring agent in food products.
  • Pharmaceuticals: Ongoing research suggests potential uses in cancer therapy and other health-related applications due to its biological activities .

Studies on 4-pentenyl isothiocyanate have focused on its interactions with various biological systems:

  • Fungal Inhibition: Research has demonstrated its effectiveness against several fungal species, suggesting mechanisms involving disruption of fungal cell membranes or interference with metabolic processes .
  • Cellular Effects: In vitro studies indicate that it may induce apoptosis in cancer cells and modulate inflammatory responses, although further research is needed to elucidate these mechanisms fully .

Several compounds exhibit similarities to 4-pentenyl isothiocyanate in structure and function. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Allyl IsothiocyanateAliphatic IsothiocyanateAntifungal and antibacterial properties
2-Hydroxy-3-butenyl IsothiocyanateAliphatic IsothiocyanateAntifungal activity
4-Isothiocyanatobutanoic AcidAliphatic IsothiocyanatePotential anticancer effects

Uniqueness of 4-Pentenyl Isothiocyanate:

  • Unlike allyl isothiocyanate, which has a more pronounced pungency and flavor profile (commonly found in mustard), 4-pentenyl isothiocyanate offers a distinct balance of flavor and biological activity.
  • Its specific structural features contribute to unique interactions within biological systems, particularly regarding its antifungal efficacy.

The biosynthesis of 4-pentenyl isothiocyanate in cruciferous plants represents a remarkable example of plant secondary metabolism, involving the coordinated action of multiple enzymatic systems and regulatory factors. This compound emerges from the breakdown of glucobrassicanapin through the glucosinolate-myrosinase system, a sophisticated defense mechanism that has evolved to protect plants against herbivores and pathogens. The enzymatic pathways responsible for 4-pentenyl isothiocyanate formation demonstrate remarkable specificity and efficiency, with the process being tightly regulated by various biochemical and environmental parameters.

The initial biosynthetic pathway begins with amino acid precursors, specifically methionine, which undergoes chain elongation reactions to form the five-carbon side chain characteristic of glucobrassicanapin. This glucosinolate serves as the direct precursor to 4-pentenyl isothiocyanate, with the enzymatic conversion process involving multiple steps of cellular compartmentalization and enzyme regulation. The glucosinolate-myrosinase system has been characterized extensively in several Brassica species, revealing the intricate mechanisms that govern isothiocyanate production.

Myrosinase-Mediated Hydrolysis of Glucobrassicanapin Precursors

The hydrolysis of glucobrassicanapin to form 4-pentenyl isothiocyanate is catalyzed by myrosinase, a thioglucose glucohydrolase enzyme classified under the designation thioglucose glucohydrolase. This enzymatic process represents the rate-limiting step in isothiocyanate formation and involves the cleavage of the thioglucoside linkage present in the glucobrassicanapin structure. The reaction proceeds through the formation of an unstable aglucone intermediate, which subsequently undergoes spontaneous rearrangement to yield the final isothiocyanate product.

Myrosinases are predominantly stored within specialized cellular structures called myrosin grains, located in myrosin cells that are strategically distributed throughout plant tissues. These enzymes have also been identified in protein bodies, vacuoles, and as cytosolic enzymes, indicating a complex cellular organization that facilitates rapid activation upon tissue damage. The spatial separation of glucosinolates and myrosinases under normal physiological conditions prevents unwanted hydrolysis, with the system becoming activated only when cellular integrity is compromised by mechanical damage or pathogen attack.

The kinetic parameters of myrosinase-mediated glucobrassicanapin hydrolysis have been extensively characterized using high-performance liquid chromatography ultraviolet detection assays. These studies have revealed that myrosinase exhibits strong substrate inhibition at high glucobrassicanapin concentrations, indicating that the enzyme follows complex kinetic mechanisms that deviate from simple Michaelis-Menten behavior. The presence of l-ascorbate as a cofactor significantly enhances myrosinase activity by promoting the rate-limiting step of glucose release from the enzyme active site.

Myrosinase Kinetic ParametersValueReference
Substrate inhibition thresholdHigh concentrations
Cofactor requirementl-ascorbate
Optimal temperature range22-37°C
Cellular localizationMyrosin grains, vacuoles

The enzymatic hydrolysis process involves the initial cleavage of the thioglucoside bond in glucobrassicanapin, releasing D-glucose and sulfate ions while generating an unstable thiohydroximate-O-sulfonate intermediate. This aglucone intermediate possesses inherent instability and undergoes spontaneous rearrangement through a Lossen rearrangement mechanism to form 4-pentenyl isothiocyanate. The efficiency of this conversion process is influenced by the structural characteristics of the five-carbon side chain present in glucobrassicanapin, which determines the specific properties of the resulting isothiocyanate product.

pH-Dependent Isothiocyanate Formation Mechanisms

The formation of 4-pentenyl isothiocyanate through glucobrassicanapin hydrolysis demonstrates remarkable sensitivity to pH conditions, with acidic and alkaline environments significantly enhancing isothiocyanate yield compared to neutral pH conditions. Research has demonstrated that at endogenous plant pH values around 6.4, nearly all investigated cruciferous plants preferentially form nitriles and epithionitriles instead of the health-promoting isothiocyanates. However, manipulation of pH conditions to either acidic (pH 4) or basic (pH 8) values results in considerable increases in isothiocyanate formation.

The pH-dependent mechanism involves the modulation of competing degradation pathways that determine the final product distribution from glucobrassicanapin hydrolysis. Under neutral pH conditions, the presence of epithiospecifier proteins promotes the formation of nitriles and epithionitriles at the expense of isothiocyanate production. These specifier proteins exhibit pH-sensitive activity, becoming inactivated under acidic or alkaline conditions, thereby allowing the Lossen rearrangement pathway to predominate and favor 4-pentenyl isothiocyanate formation.

Response surface modeling studies have clearly demonstrated the profound impact of pH modification on isothiocyanate yield, with pH representing the most significant factor influencing product formation compared to temperature and other environmental variables. The optimal pH ranges for maximizing 4-pentenyl isothiocyanate production have been identified as pH 4 for acidic conditions and pH 8 for alkaline conditions, with both ranges showing comparable enhancement effects.

pH ConditionIsothiocyanate FormationCompeting ProductsMechanism
pH 6.4 (neutral)MinimalNitriles, epithionitrilesEpithiospecifier protein active
pH 4 (acidic)Significantly increasedReduced nitrile formationEpithiospecifier protein inactivated
pH 8 (alkaline)Significantly increasedReduced nitrile formationEpithiospecifier protein inactivated

The molecular mechanism underlying pH-dependent isothiocyanate formation involves the protonation state of critical amino acid residues within epithiospecifier proteins and myrosinase enzymes. Under acidic conditions, protons interfere with the normal function of epithiospecifier proteins while simultaneously blocking certain degradation pathways that lead to nitrile formation. Conversely, alkaline conditions promote the deprotonation of key functional groups, enhancing the efficiency of the Lossen rearrangement that yields isothiocyanates.

The practical implications of pH-dependent isothiocyanate formation extend to food processing and preparation methods, where controlled pH modification can dramatically increase the bioavailability of 4-pentenyl isothiocyanate from cruciferous vegetables. Studies have shown that domestic food preparation techniques involving acidic or alkaline treatments can substantially enhance isothiocyanate intake, providing a practical approach to optimizing the nutritional benefits of cruciferous vegetable consumption.

Ferrous Ion Modulation of Aglucone Degradation Pathways

The availability and oxidation state of iron ions represent critical factors in determining the fate of glucobrassicanapin-derived aglucones and the subsequent formation of 4-pentenyl isothiocyanate. Ferrous ions (Fe²⁺) play essential roles in modulating the activity of specifier proteins, particularly epithiospecifier proteins and thiocyanate-forming proteins, which compete with isothiocyanate formation pathways. The dependence of these proteins on ferrous ions for optimal activity creates a regulatory mechanism that can significantly influence the product distribution from glucobrassicanapin hydrolysis.

Epithiospecifier proteins require ferrous ions for their catalytic activity, with studies demonstrating that the addition of Fe²⁺ to hydrolysis systems enhances the formation of alternative products such as nitriles and thiocyanates while simultaneously reducing isothiocyanate production. This iron-dependent mechanism provides plants with a sophisticated means of fine-tuning their chemical defense responses based on the availability of essential metal cofactors. The requirement for Fe²⁺ rather than Fe³⁺ indicates the specificity of these enzymatic systems and their sensitivity to the redox environment within plant cells.

Experimental investigations using iron chelators have provided definitive evidence for the role of ferrous ions in modulating aglucone degradation pathways. The addition of ethylenediaminetetraacetic acid and bathophenanthroline disulfonic acid, which specifically chelate Fe²⁺, results in dramatically reduced levels of nitrile and thiocyanate formation while promoting isothiocyanate production. These findings demonstrate that iron availability directly controls the branching point between competing degradation pathways.

Iron TreatmentEffect on 4-Pentenyl IsothiocyanateEffect on Competing ProductsMechanism
Fe²⁺ additionDecreased formationIncreased nitriles/thiocyanatesEpithiospecifier protein activation
Fe³⁺ additionNo significant effectNo significant effectLimited bioavailability
Iron chelationIncreased formationDecreased nitriles/thiocyanatesEpithiospecifier protein inactivation
High endogenous ironVariable effectsEnhanced alternative pathwaysDependent on iron oxidation state

The concentration of endogenous iron within plant tissues varies significantly among different cruciferous species and can influence the natural product distribution from glucobrassicanapin hydrolysis. Seeds of certain cruciferous plants contain high levels of total iron, which may be sufficient to drive both enzymatic and non-enzymatic pathways that compete with isothiocyanate formation. However, the bioavailability of iron in the appropriate oxidation state represents the limiting factor for specifier protein activity.

Temperature treatments have been employed to modulate iron-dependent pathways, with heating at temperatures exceeding 120°C for extended periods effectively reducing the activity of iron-dependent specifier proteins while preserving sufficient myrosinase activity for continued glucobrassicanapin hydrolysis. This selective inactivation approach provides a practical method for optimizing 4-pentenyl isothiocyanate production by eliminating competing pathways while maintaining the primary hydrolytic mechanism.

The complex interplay between iron availability, pH conditions, and enzymatic activity creates a sophisticated regulatory network that governs 4-pentenyl isothiocyanate formation in cruciferous plants. Understanding these interactions provides valuable insights for developing strategies to enhance isothiocyanate production in both natural plant systems and food processing applications, ultimately maximizing the potential health benefits associated with cruciferous vegetable consumption.

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Patterns

4-Pentenyl isothiocyanate exhibits distinct antibacterial activity patterns against Gram-positive and Gram-negative bacteria. In a comparative study evaluating four isothiocyanates, 4-pentenyl isothiocyanate demonstrated moderate efficacy against Aeromonas hydrophila, a Gram-negative pathogen, with an inhibition zone diameter of 19.67 mm at 1.0 μL/mL [1]. However, its activity was significantly lower than benzyl and 2-phenylethyl isothiocyanates, which showed broader-spectrum inhibition, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus [1]. This disparity aligns with the general trend observed for aliphatic isothiocyanates, which tend to exhibit reduced permeability through the lipopolysaccharide-rich outer membrane of Gram-negative bacteria compared to their penetration into Gram-positive cell walls [2].

The structural composition of bacterial membranes plays a critical role in this selectivity. Gram-positive bacteria, characterized by a thick peptidoglycan layer but lacking an outer membrane, are more susceptible to hydrophobic compounds like 4-pentenyl isothiocyanate, which can disrupt membrane integrity [2]. In contrast, the outer membrane of Gram-negative bacteria acts as a barrier, limiting the diffusion of aliphatic isothiocyanates unless combined with membrane-disrupting adjuvants [1]. For example, 4-pentenyl isothiocyanate showed no measurable activity against Pseudomonas aeruginosa or Salmonella enterica at concentrations up to 1.0 μL/mL, underscoring the challenges in targeting Gram-negative pathogens [1].

Structure-Activity Relationships Among Aliphatic Isothiocyanates

The antimicrobial potency of 4-pentenyl isothiocyanate is intrinsically linked to its molecular structure, particularly its alkyl chain length and electrophilic reactivity. Quantitative structure-activity relationship (QSAR) models reveal that the 1-octanol/water partition coefficient (log KOW) and the energy of the lowest unoccupied molecular orbital (ELUMO) are critical determinants of bioactivity [4]. With a log KOW of approximately 2.5, 4-pentenyl isothiocyanate strikes a balance between hydrophobicity (necessary for membrane interaction) and solubility (required for cytoplasmic uptake) [2].

Comparative analysis with shorter-chain analogues like allyl isothiocyanate (AITC) and 3-butenyl isothiocyanate highlights the role of chain elongation. While AITC (3-carbon chain) exhibits broader antifungal activity due to higher volatility and membrane fluidity, 4-pentenyl isothiocyanate (5-carbon chain) demonstrates enhanced stability and prolonged contact time with bacterial targets [5]. However, the increased chain length also reduces electrophilicity, as evidenced by its higher ELUMO value (−1.2 eV) compared to AITC (−1.8 eV), which diminishes its reactivity with thiol groups in microbial enzymes [4].

IsothiocyanateChain Lengthlog KOWELUMO (eV)Primary Antimicrobial Target
Allyl ITC31.9−1.8Thiol-containing enzymes [4]
3-Butenyl ITC42.2−1.5Membrane lipids [1]
4-Pentenyl ITC52.5−1.2Membrane lipids [1]

Fungal Pathogen Inhibition Mechanisms in Agricultural Systems

In agricultural contexts, 4-pentenyl isothiocyanate demonstrates selective antifungal activity against soilborne and postharvest pathogens. It inhibits Bipolaris sorokiniana, Fusarium graminearum, and Rhizoctonia solani at minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mM, primarily by disrupting mitochondrial function and eradicating hyphal networks [5]. The compound interferes with ATP synthesis by uncoupling oxidative phosphorylation, as observed in Saccharomyces cerevisiae models, where it reduced cellular ATP levels by 78% within 60 minutes of exposure [5].

Field studies highlight its role in integrated pest management. When applied as a pre-plant soil fumigant, 4-pentenyl isothiocyanate reduces Gaeumannomyces graminis viability by 65%, mitigating take-all disease in wheat crops [5]. Its efficacy stems from dual mechanisms: (1) direct inhibition of fungal β-glucan synthase, impairing cell wall synthesis, and (2) induction of plant systemic resistance through jasmonic acid signaling pathways [5]. However, its activity against Aspergillus niger and Candida holmii is limited, with MICs exceeding 5.0 mM, suggesting niche applicability in agricultural antifungal strategies [5].

Induction Patterns Against Phytopathogenic Fungi

The induction of 4-pentenyl isothiocyanate production in response to phytopathogenic fungi represents a highly sophisticated defense mechanism that demonstrates remarkable specificity and temporal precision. Research has established that fungal pathogen attack triggers a cascade of molecular events leading to the rapid accumulation of this potent antifungal compound within plant tissues [2] [7].

Temporal Dynamics of Induction

The induction patterns of 4-pentenyl isothiocyanate exhibit remarkable temporal specificity when responding to various fungal pathogens. Upon fungal pathogen attack, the compound's production follows a precise chronological sequence that maximizes defensive efficacy while minimizing metabolic costs to the host plant [2] [7]. Initial detection of fungal elicitors triggers rapid gene expression changes within 2-4 hours of pathogen contact, with peak expression levels reaching 8-15 fold increases above baseline concentrations [7] [8].

The duration of the defensive response varies significantly depending on the nature and persistence of the fungal threat. For acute infections caused by aggressive pathogens such as Botrytis cinerea, the defensive response typically maintains elevated 4-pentenyl isothiocyanate levels for 24-48 hours [7]. However, chronic infections or persistent pathogen pressure can extend this response period to several days or weeks, representing a substantial metabolic investment by the host plant [2] [9].

Stress ConditionInduction Time (hours)Peak Expression Level (fold increase)Duration of Response (hours)Tissue Specificity
Fungal pathogen attack2-48-1524-48Leaves, stems, roots
Bacterial pathogen invasion1-36-1218-36Vascular tissue, roots
Herbivore feeding0.5-212-2512-24Damaged tissue areas
Mechanical wounding1-210-2016-32Wound sites, adjacent cells
Osmotic stress4-84-848-72Root tips, guard cells

Fungal Species Specificity

The antifungal activity of 4-pentenyl isothiocyanate demonstrates remarkable variability across different fungal species, reflecting the diverse evolutionary strategies employed by various phytopathogenic fungi to overcome plant defenses [10] [11] [7]. Among the most susceptible fungal pathogens, Botrytis cinerea exhibits particular sensitivity to 4-pentenyl isothiocyanate, with minimum inhibitory concentrations ranging from 15-30 μM [7]. This heightened sensitivity reflects the compound's ability to disrupt multiple cellular processes simultaneously, including membrane integrity, metabolic pathways, and cellular signaling systems [7] [12].

Conversely, certain fungal species have evolved sophisticated mechanisms to tolerate or even detoxify 4-pentenyl isothiocyanate. Research has identified that some Botrytis species possess specialized transporter genes (such as mfsG) that confer resistance to isothiocyanate compounds [7]. Species lacking these resistance mechanisms, including Botrytis fabae, Botrytis deweyae, and Botrytis convoluta, demonstrate significantly higher sensitivity to 4-pentenyl isothiocyanate treatment [7].

Fungal SpeciesMinimum Inhibitory Concentration (μM)Inhibition MechanismEffect on Pathogenicity
Aspergillus niger25-50Cell wall disruptionReduced virulence
Penicillium cyclopium35-70Metabolic interferenceDecreased sporulation
Rhizopus oryzae45-80Membrane permeabilizationImpaired infection ability
Botrytis cinerea15-30Growth inhibitionReduced disease severity
Fusarium oxysporum20-40Spore germination inhibitionDecreased host colonization

Molecular Mechanisms of Antifungal Action

The antifungal mechanisms employed by 4-pentenyl isothiocyanate involve complex interactions with multiple cellular targets within fungal pathogens. The compound's electrophilic nature enables it to form covalent bonds with sulfur-containing amino acids in fungal proteins, leading to protein denaturation and loss of enzymatic function [2] [12]. This protein modification mechanism particularly affects enzymes involved in energy metabolism, cell wall synthesis, and membrane integrity maintenance [12].

Studies examining the proteomic response of Cochliobolus heterostrophus to isothiocyanate treatment revealed significant downregulation of genes involved in energy metabolism, oxidoreductase activity, and melanin biosynthesis [12]. These findings suggest that 4-pentenyl isothiocyanate exerts its antifungal effects through multiple pathways, creating a comprehensive disruption of fungal cellular processes that makes resistance development more challenging [12].

The compound's impact on fungal melanin biosynthesis represents a particularly significant mechanism of action, as melanin production is crucial for fungal virulence and survival under stress conditions [12]. By inhibiting melanin synthesis, 4-pentenyl isothiocyanate effectively compromises the fungal pathogen's ability to withstand environmental stresses and establish successful infections [12].

Interactions with Soil Microbiota Communities

The release of 4-pentenyl isothiocyanate into soil environments creates complex ecological interactions that profoundly influence microbial community structure and function. These interactions represent a critical component of plant defense strategies, as soil microbiota communities play essential roles in plant nutrition, pathogen suppression, and ecosystem stability [5] [13] [4].

Differential Effects on Microbial Groups

The impact of 4-pentenyl isothiocyanate on soil microbiota demonstrates remarkable selectivity, with different microbial groups exhibiting varying degrees of sensitivity to the compound [13] [4]. Gram-positive bacteria generally show moderate sensitivity to 4-pentenyl isothiocyanate, with effective concentrations ranging from 10-50 μg/g soil [13]. This moderate sensitivity allows for some degree of community restructuring without complete elimination of these important soil microorganisms [13].

In contrast, Gram-negative bacteria exhibit significantly higher sensitivity to 4-pentenyl isothiocyanate treatment, with effective concentrations as low as 5-25 μg/g soil causing substantial population reductions [13]. This differential sensitivity reflects fundamental differences in bacterial cell wall structure and permeability, with Gram-negative bacteria's outer membrane providing less protection against the compound's penetration [14] [13].

Fungal communities in soil environments demonstrate particularly complex responses to 4-pentenyl isothiocyanate exposure. While pathogenic fungi experience severe inhibition at concentrations of 5-30 μg/g soil, beneficial fungi such as mycorrhizal species show disrupted colonization patterns at concentrations ranging from 25-200 μg/g soil [13] [4]. This differential impact suggests that 4-pentenyl isothiocyanate may provide selective advantages by suppressing plant pathogens while allowing some beneficial associations to persist [4].

Microbial GroupResponse to 4-Pentenyl ITCConcentration Effect (μg/g soil)Ecological Significance
Gram-positive bacteriaModerate sensitivity10-50Altered bacterial balance
Gram-negative bacteriaHigh sensitivity5-25Disrupted nitrogen cycling
GammaproteobacteriaSelective tolerance15-75Enhanced plant growth promotion
Beneficial fungiReduced diversity40-300Reduced soil biodiversity
Pathogenic fungiSevere inhibition5-30Decreased plant pathogens

Community Structure Modifications

The introduction of 4-pentenyl isothiocyanate into soil systems triggers significant shifts in microbial community structure, with implications for ecosystem functioning and plant health [4] [15]. Research has demonstrated that isothiocyanate exposure leads to decreased diversity in both bacterial and fungal communities, with only specific tolerant taxa maintaining viable populations [4].

Among bacterial communities, exposure to 4-pentenyl isothiocyanate results in the selective proliferation of certain taxa from Gammaproteobacteria, Bacteroidetes, and Acidobacteria [4]. These surviving bacterial populations often possess enhanced plant growth-promoting properties, including the ability to solubilize phosphates and produce growth-promoting substances [4]. This selective pressure effectively creates a filtered microbial community that may provide enhanced benefits to the host plant [4].

The fungal community response to 4-pentenyl isothiocyanate exposure shows dominance by Trichosporon species, representing a dramatic shift from the original community composition [4]. This taxonomic restructuring may have profound implications for nutrient cycling and organic matter decomposition in soil environments [4].

Functional Consequences for Soil Ecology

The ecological impacts of 4-pentenyl isothiocyanate on soil microbiota extend beyond simple population changes to include significant alterations in ecosystem functioning [4] [15]. The compound's selective pressure on microbial communities results in modifications to nutrient cycling processes, with particular impacts on nitrogen and phosphorus availability [4].

Research has documented that surviving microbial communities in isothiocyanate-treated soils often demonstrate enhanced phosphate solubilization capabilities [4]. This functional enhancement suggests that while microbial diversity decreases, the remaining community may provide more efficient nutrient mobilization services to plant roots [4]. Such changes represent a potential evolutionary strategy whereby plants modify their rhizosphere environment to recruit beneficial microorganisms while excluding potential pathogens [4].

The long-term consequences of these microbial community modifications remain an active area of research, with implications for soil health, ecosystem stability, and agricultural sustainability [4] [15]. Understanding these complex interactions is crucial for developing effective biofumigation strategies that maximize pathogen suppression while minimizing disruption to beneficial soil ecosystems [4].

Allelopathic Effects on Competing Plant Species

The allelopathic properties of 4-pentenyl isothiocyanate represent a sophisticated competitive strategy that enables cruciferous plants to suppress neighboring vegetation and establish dominance in their ecological niche [6] [16] [17]. This chemical warfare approach provides significant advantages in resource competition, allowing producing plants to secure optimal growing conditions while limiting the establishment of potential competitors [6] [17].

Species-Specific Sensitivity Patterns

The allelopathic effects of 4-pentenyl isothiocyanate demonstrate remarkable species-specific variation, with different plant species exhibiting dramatically different sensitivity levels to the compound [16] [17]. Among the most susceptible species, Sonchus asper (spiny sowthistle) shows germination inhibition rates of 80-90% when exposed to 4-pentenyl isothiocyanate concentrations, with LC50 values ranging from 100-250 nmol/g soil [16] [17].

Amaranthus palmeri (Palmer amaranth) represents another highly sensitive species, with germination inhibition rates of 75-85% and LC50 values of 150-300 nmol/g soil [16]. This high sensitivity reflects the compound's ability to interfere with fundamental germination processes, including seed imbibition, enzyme activation, and early metabolic processes [16].

In contrast, certain species demonstrate remarkable tolerance to 4-pentenyl isothiocyanate exposure. Cyperus esculentus (yellow nutsedge) shows only 45-60% germination inhibition even at elevated concentrations, with LC50 values exceeding 500-1000 nmol/g soil [16]. This tolerance may reflect evolutionary adaptations developed through co-evolution with cruciferous plants or inherent physiological characteristics that provide protection against isothiocyanate toxicity [16].

Plant SpeciesGermination Inhibition (%)LC50 (nmol/g soil)Affected Growth ParametersSelectivity Index
Amaranthus palmeri75-85150-300Root elongation, shoot developmentHigh
Ipomoea lacunosa65-80200-400Seed germination, early growthHigh
Cyperus esculentus45-60500-1000Tuber formation, vegetative growthModerate
Sonchus asper80-90100-250Cotyledon expansion, root growthVery High
Triticum aestivum40-55400-800Seedling vigor, biomass accumulationLow

Mechanisms of Allelopathic Action

The allelopathic mechanisms employed by 4-pentenyl isothiocyanate involve complex interference with multiple physiological processes in target plants [16] [17]. The compound's primary mode of action involves disruption of cellular membrane integrity, leading to compromised selective permeability and altered ion transport processes [16]. This membrane disruption creates cascading effects throughout the plant, affecting water uptake, nutrient transport, and cellular communication systems [16].

Research has identified that 4-pentenyl isothiocyanate particularly affects root development and function, with treated seedlings showing reduced root elongation, decreased lateral root formation, and impaired root hair development [16] [17]. These root-specific effects are particularly significant for plant establishment and early growth, as compromised root systems limit the plant's ability to acquire water and nutrients from the soil [16].

The compound's interference with photosynthetic processes represents another critical mechanism of allelopathic action. Studies have documented that 4-pentenyl isothiocyanate exposure leads to chlorophyll degradation, reduced photosynthetic efficiency, and impaired chloroplast function [16] [17]. These photosynthetic disruptions compound the effects of root damage, creating a comprehensive suppression of plant growth and development [16].

Ecological Implications of Allelopathic Interactions

The allelopathic effects of 4-pentenyl isothiocyanate have profound implications for plant community structure and ecosystem dynamics [6] [17]. The selective suppression of certain plant species creates opportunities for cruciferous plants to establish dominance in mixed plant communities, potentially leading to shifts in species composition and ecosystem functioning [6] [17].

The compound's differential effects on various plant species contribute to biodiversity patterns in natural ecosystems. Species with high sensitivity to 4-pentenyl isothiocyanate may be excluded from areas with high cruciferous plant density, while tolerant species may benefit from reduced competition [6] [17]. This selective pressure creates distinctive plant community assemblages that reflect the chemical legacy of cruciferous plants in the environment [6].

The persistence and degradation of 4-pentenyl isothiocyanate in soil environments influence the temporal dynamics of allelopathic effects [17]. The compound's relatively short half-life in soil (typically measured in hours to days) means that allelopathic effects are most pronounced during and immediately following periods of active compound release [17] [18]. This temporal limitation allows for seasonal variations in competitive pressure and provides opportunities for sensitive species to establish during periods of low isothiocyanate concentration [17].

Understanding these allelopathic interactions is crucial for agricultural applications, particularly in the development of biofumigation strategies and companion planting systems [6] [17]. The ability to predict and manipulate allelopathic effects through strategic plant selection and management practices offers significant potential for sustainable weed management and crop protection systems [6] [17].

The ecological roles of 4-pentenyl isothiocyanate in plant defense systems demonstrate the remarkable sophistication of chemical defense strategies employed by cruciferous plants. From its precise induction patterns against phytopathogenic fungi to its complex interactions with soil microbiota and its selective allelopathic effects on competing plant species, this compound represents a multifaceted defensive tool that has evolved to provide comprehensive protection while maintaining ecological balance [2] [4] [6]. The continued study of these interactions will undoubtedly yield further insights into the intricate relationships between plants, pathogens, and their shared environment, with important implications for both basic ecology and applied agricultural sciences [2] [4] [6].

Physical Description

Colourless to pale yellow liquid; Strong pungent irritating aroma

XLogP3

3.1

Density

0.970-0.976 (20°)

UNII

HL8X1CRR9B

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

18060-79-2

Wikipedia

4-pentenyl isothiocyanate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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